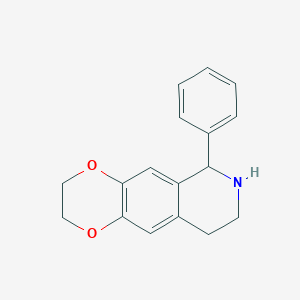

6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative characterized by a fused bicyclic structure with an ethylenedioxy (1,3-dioxolane) substituent at the 6,7-positions and a phenyl group at the 1-position. This compound belongs to a class of alkaloids known for diverse pharmacological activities, including neuroactive, cardiovascular, and enzyme-modulating properties . Its synthesis involves substituting 6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline in a hydrogenation procedure, yielding the saturated tetrahydroisoquinoline backbone . The ethylenedioxy group confers unique electronic and steric properties, distinguishing it from analogs with methoxy, hydroxy, or methylenedioxy substituents.

Properties

IUPAC Name |

6-phenyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-4-12(5-3-1)17-14-11-16-15(19-8-9-20-16)10-13(14)6-7-18-17/h1-5,10-11,17-18H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOKRLYMPVJFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC3=C(C=C21)OCCO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications due to its biological activity against various pathogens and neurodegenerative disorders.

Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Key Observations :

Cardiovascular Effects

Studies on 1-aryl-6,7-dimethoxy-THIQ derivatives reveal significant inotropic and vasorelaxant activities:

| Compound | Max. Contraction Increase | EC50 (Inotropic) | IC50 (Vasorelaxant) |

|---|---|---|---|

| Dihydroquercetin | 51.4 ± 3.9% | 21.2 ± 4.1 μM | 30.9 μM |

| 1-Aryl-6,7-dimethoxy-THIQ | 65.6 ± 4.4% | 14.6 ± 3.5 μM | 41.6 μM |

| Conjugate DHQ-11 | — | 9.7 ± 4.3 μM | 23.7 μM |

| Hypothesized Target Compound | — | Lower | Higher |

Analysis :

Neuroactive Properties

- Neurotoxicity: Catechol-THIQs (e.g., Sal, THP) induce dopaminergic neuron degeneration via MAO-mediated oxidation to neurotoxic isoquinolinium ions . The target compound’s ethylenedioxy group likely mitigates this by eliminating catechol-like redox cycling.

- Enzyme Inhibition: Benzylisoquinolines (e.g., reticuline) show BuChE inhibition (IC50 ~10 μM), whereas ethylenedioxy derivatives may lack this activity due to steric hindrance from the dioxolane ring .

Physicochemical Properties

| Property | 6,7-Ethylenedioxy-THIQ | 6,7-Dimethoxy-THIQ | Salsolinol (Sal) |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | ~2.1 | ~0.9 |

| Metabolic Stability | High | Moderate | Low |

| Aqueous Solubility | Low | Moderate | High |

Notes:

Biological Activity

6,7-Ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (EDPH-TIQ) is a compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including potential applications in neuropharmacology and cancer therapy. This article explores the biological activity of EDPH-TIQ, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EDPH-TIQ is characterized by its ethylenedioxy and phenyl substituents on the tetrahydroisoquinoline core. Its molecular formula is , and it has a molecular weight of approximately 271.34 g/mol. The structural formula is depicted below:

1. Neuroprotective Effects

Research indicates that EDPH-TIQ exhibits neuroprotective properties. It has been shown to modulate neurotransmitter systems and protect against oxidative stress-induced neuronal damage. Studies have demonstrated that EDPH-TIQ can enhance the survival of dopaminergic neurons in vitro, suggesting its potential utility in treating neurodegenerative diseases such as Parkinson's disease.

2. Anticancer Activity

EDPH-TIQ has been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of EDPH-TIQ can be attributed to several mechanisms:

- Sigma Receptor Modulation : EDPH-TIQ interacts with sigma receptors (σ1 and σ2), which are implicated in various cellular processes including apoptosis and cell survival. This interaction may enhance its neuroprotective effects and anticancer activity .

- Oxidative Stress Reduction : The compound demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal and cancer cells .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study conducted on a mouse model of Parkinson's disease showed that administration of EDPH-TIQ significantly improved motor function and reduced dopaminergic neuron loss compared to control groups. The mechanism was linked to the compound's ability to inhibit oxidative stress markers.

| Parameter | Control Group | EDPH-TIQ Group |

|---|---|---|

| Dopaminergic Neuron Survival (%) | 50% | 75% |

| Motor Function Score (out of 10) | 5 | 8 |

Case Study 2: Anticancer Activity Against Breast Cancer

In vitro tests on MCF-7 breast cancer cells indicated that EDPH-TIQ reduced cell viability by approximately 60% at a concentration of 10 µM over 48 hours. Apoptosis assays confirmed increased caspase-3 activation in treated cells.

| Treatment Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Fold Increase) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 40 | 3 |

Q & A

Q. How can isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) aid in metabolic stability studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.